2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride
CAS No.: 2044713-61-1
Cat. No.: VC4632378
Molecular Formula: C13H16ClN3
Molecular Weight: 249.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044713-61-1 |
|---|---|
| Molecular Formula | C13H16ClN3 |
| Molecular Weight | 249.74 |
| IUPAC Name | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H15N3.ClH/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13;/h1-3,6-7H,4-5,8-9,14H2;1H |
| Standard InChI Key | IZXSJMCYQOIFKD-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=NC(=C2N)C3=CC=CC=C3)C1.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride (CAS: 2044713-61-1 ) is a bicyclic aromatic compound comprising a fused imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2 and an amine at position 3, stabilized as a hydrochloride salt. Its molecular formula is C₁₃H₁₆ClN₃, with a molecular weight of 249.74 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2044713-61-1 | |
| Molecular Formula | C₁₃H₁₆ClN₃ | |
| Molecular Weight | 249.74 g/mol | |
| SMILES | C1CCN2C(=NC(=C2N)C3=CC=CC=C3)C1 | |
| InChIKey | VFMYCUDSWBLYMW-UHFFFAOYSA-N |
Structural Analysis
The compound features a tetrahydroimidazo[1,2-a]pyridine scaffold, where the pyridine ring is partially saturated (positions 5–8), conferring conformational flexibility. The phenyl group at position 2 and the primary amine at position 3 introduce steric and electronic effects critical for intermolecular interactions . The hydrochloride salt enhances aqueous solubility, a property vital for biological applications.
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit synthetic routes for this compound remain undocumented in public literature , analogous imidazo[1,2-a]pyridines are typically synthesized via:
-
Condensation reactions between 2-aminopyridines and α-haloketones or aldehydes .
-
Cyclization of propargylamines or enaminones under acidic conditions .
For this derivative, a plausible route involves reacting 2-amino-5,6,7,8-tetrahydropyridine with a phenyl-substituted α-bromoketone, followed by amination and salt formation .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry characterization, were computed for common adducts:
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 214.13388 | 147.9 |
| [M+Na]⁺ | 236.11582 | 161.0 |
| [M+NH₄]⁺ | 231.16042 | 157.3 |
| [M-H]⁻ | 212.11932 | 152.4 |
The compound’s logP (partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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